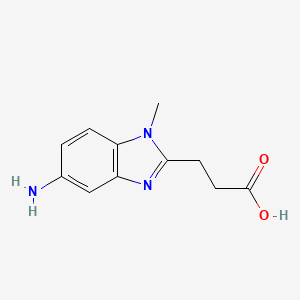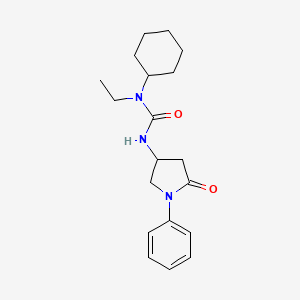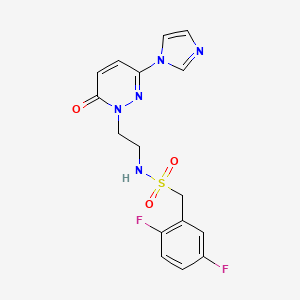
3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid is a compound with the empirical formula C11H15N3O and a molecular weight of 205.26 . It is a derivative of benzimidazole, a heterocyclic compound that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of 3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid has been analyzed using the B3LYP/6-311++G (d,p) basis set . The vibrational assignments and potential energy distribution were calculated using the Vibrational Energy Distribution Analysis (VEDA) program . The compound’s theoretical and actual NMR chemical shifts were found to be quite similar .Physical And Chemical Properties Analysis
3-(5-Amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid is a solid compound . Its SMILES string is CN1C(CCCO)=NC2=CC(N)=CC=C12 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The benzimidazole core of 3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid has been associated with significant antimicrobial properties. This compound has shown potential in inhibiting the growth of various bacterial strains, including resistant ones such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains . Its mechanism of action often involves interfering with the microbial cell’s replication process, making it a candidate for further development into antimicrobial agents.
Anticancer Properties
Benzimidazole derivatives, including our compound of interest, have been explored for their anticancer activities. They can interact with cancer cell DNA, leading to apoptosis or programmed cell death . This interaction with cellular DNA makes them promising candidates for the development of new chemotherapeutic agents.
Antiviral Applications
The structural motif of benzimidazole is known to confer antiviral properties. Indole derivatives, which share a similar core structure, have been reported to exhibit inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . This suggests that 3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid could be modified to enhance its antiviral capabilities.
Anti-inflammatory and Analgesic Effects
Compounds with the benzimidazole structure have demonstrated anti-inflammatory and analgesic activities. They can modulate the body’s inflammatory response and provide relief from pain without the significant side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antiparasitic Activity
Benzimidazoles have a history of use as antiparasitic agents. They work by disrupting the microtubule structures of parasitic worms, leading to their immobilization and death. The benzimidazole moiety in our compound could be exploited to develop new treatments for parasitic infections .
Antihypertensive Potential
The benzimidazole nucleus has been implicated in the modulation of blood pressure. It can act on various pathways that regulate vascular tone and cardiac output, offering a potential therapeutic avenue for the treatment of hypertension .
Wirkmechanismus
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, which allows them to easily interact with the biopolymers of living systems .
Mode of Action
Benzimidazole derivatives have been found to interact with biopolymers of living systems due to their structural similarity to naturally occurring nucleotides . They can substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts .
Biochemical Pathways
Benzimidazole derivatives have been found to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzimidazole derivatives have been found to have a wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
Eigenschaften
IUPAC Name |
3-(5-amino-1-methylbenzimidazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-14-9-3-2-7(12)6-8(9)13-10(14)4-5-11(15)16/h2-3,6H,4-5,12H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJGKMSQNZIEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridazine-4-carboxylic acid](/img/structure/B3012610.png)
![Isopropyl 2-methyl-5-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B3012611.png)
![5-(5-Chloropyrimidin-2-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B3012612.png)
![1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one](/img/structure/B3012613.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3012614.png)

![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3012619.png)
![(3-Fluoro-4-methylphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012620.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B3012628.png)
![6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3012629.png)

![2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol](/img/structure/B3012631.png)
